molecular formula C10H14N2O3S B2508245 Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 36244-28-7

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B2508245
CAS No.: 36244-28-7
M. Wt: 242.29
InChI Key: JJHPBYFDXKIEFT-UHFFFAOYSA-N
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Description

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is an organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring substituted with ethyl, methyl, and thioacetate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. This reaction is carried out in the presence of a base such as potassium carbonate in an aqueous ethanol solution at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, hydrazines, and anilines are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and thiazolopyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound has been studied for its potential pharmacological properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities . This compound, in particular, has shown promise in preliminary studies for its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
  • Methyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionate

Uniqueness

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is unique due to the presence of the ethyl group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its pharmacological properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-7-6(2)11-10(12-9(7)14)16-5-8(13)15-3/h4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHPBYFDXKIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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